REACTION_CXSMILES
|
C([Sn]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)(CCCC)CCCC)CCC.Cl[C:20]1[CH:25]=[C:24](Cl)[N:23]=[CH:22][N:21]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[S:15]1[CH:16]=[CH:17][CH:18]=[C:14]1[C:20]1[CH:25]=[C:24]([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)[N:23]=[CH:22][N:21]=1 |^1:37,39,58,77|
|
Name
|
|
Quantity
|
10.52 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)C=1SC=CC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.345 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
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TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
a white precipitate was formed in the reaction flask
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Type
|
CUSTOM
|
Details
|
The solid was collected
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Type
|
ADDITION
|
Details
|
the organic phase was diluted with ether (100 mL)
|
Type
|
ADDITION
|
Details
|
poured onto a solution of NH4F (3 g, 100 ml)
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Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
affording a solid material
|
Type
|
CUSTOM
|
Details
|
crystallized from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=NC=NC(=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.66 mmol | |
AMOUNT: MASS | 2.36 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |